molecular formula C22H23N5OS2 B13348387 N-(1-cyanocyclohexyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide

N-(1-cyanocyclohexyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide

Cat. No.: B13348387
M. Wt: 437.6 g/mol
InChI Key: AKUSRTYTQWUYAZ-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide is a complex organic compound that features a cyanocyclohexyl group, a phenyl group, a thiophene ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Attachment of the Phenyl and Thiophene Groups: These groups can be introduced through substitution reactions using suitable halogenated precursors and coupling reagents.

    Formation of the Cyanocyclohexyl Group: This group can be synthesized through a cyanation reaction involving cyclohexyl derivatives.

    Final Coupling: The final step involves coupling the triazole derivative with the cyanocyclohexyl group under specific conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.

    Reduction: Reduction reactions may target the nitrile group, converting it to an amine.

    Substitution: The phenyl and thiophene rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenated precursors and coupling reagents like palladium catalysts for cross-coupling reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Investigation into its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

    Materials Science: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide would depend on its specific application. For instance, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • **N-(1-cyanocyclohexyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • **N-(1-cyanocyclohexyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanamide

Uniqueness

The uniqueness of N-(1-cyanocyclohexyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide lies in its specific combination of functional groups and ring structures, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C22H23N5OS2

Molecular Weight

437.6 g/mol

IUPAC Name

N-(1-cyanocyclohexyl)-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]propanamide

InChI

InChI=1S/C22H23N5OS2/c1-16(20(28)24-22(15-23)12-6-3-7-13-22)30-21-26-25-19(18-11-8-14-29-18)27(21)17-9-4-2-5-10-17/h2,4-5,8-11,14,16H,3,6-7,12-13H2,1H3,(H,24,28)

InChI Key

AKUSRTYTQWUYAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)SC2=NN=C(N2C3=CC=CC=C3)C4=CC=CS4

Origin of Product

United States

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